2-(2-chloro-5-methylphenoxy)-N-(1-propylpiperidin-4-yl)acetamide
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Overview
Description
2-(2-chloro-5-methylphenoxy)-N-(1-propylpiperidin-4-yl)acetamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a phenoxy group substituted with chlorine and methyl groups, an acetamide moiety, and a piperidine ring with a propyl substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloro-5-methylphenoxy)-N-(1-propylpiperidin-4-yl)acetamide typically involves multiple steps:
Formation of the Phenoxy Intermediate: The starting material, 2-chloro-5-methylphenol, undergoes a nucleophilic substitution reaction with an appropriate acylating agent to form the phenoxy intermediate.
Acetamide Formation: The phenoxy intermediate is then reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form the chloroacetamide derivative.
Piperidine Substitution: The chloroacetamide derivative undergoes nucleophilic substitution with 1-propylpiperidine to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-chloro-5-methylphenoxy)-N-(1-propylpiperidin-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions employed. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(2-chloro-5-methylphenoxy)-N-(1-propylpiperidin-4-yl)acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including interactions with specific enzymes or receptors.
Medicine: Explored for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.
Industry: Utilized in the development of new materials or as a precursor in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(2-chloro-5-methylphenoxy)-N-(1-propylpiperidin-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-(2-chloro-5-methylphenoxy)acetamide: Lacks the piperidine ring, resulting in different chemical and biological properties.
N-(1-propylpiperidin-4-yl)acetamide: Lacks the phenoxy group, leading to variations in its reactivity and applications.
Uniqueness
2-(2-chloro-5-methylphenoxy)-N-(1-propylpiperidin-4-yl)acetamide is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-(2-chloro-5-methylphenoxy)-N-(1-propylpiperidin-4-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25ClN2O2/c1-3-8-20-9-6-14(7-10-20)19-17(21)12-22-16-11-13(2)4-5-15(16)18/h4-5,11,14H,3,6-10,12H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXCAGPAXCUOGFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)NC(=O)COC2=C(C=CC(=C2)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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